molecular formula C25H19Cl2NO2S B2673474 (2,4-Dichlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone CAS No. 338976-25-3

(2,4-Dichlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone

Cat. No.: B2673474
CAS No.: 338976-25-3
M. Wt: 468.39
InChI Key: OMXXJYBITFREKN-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone is a complex organic compound featuring a dichlorophenyl group, a dimethylamino group, a phenoxyphenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone typically involves multi-step organic reactions. One common approach is:

    Formation of the Thienyl Core: The synthesis begins with the preparation of the thienyl core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Attachment of the Phenoxyphenyl Group: This step involves the coupling of the phenoxyphenyl group to the thienyl core, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

    Addition of the Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and dimethylamino groups, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dichlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of aromatic and heterocyclic compounds with biological macromolecules. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of drugs for conditions such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The compound’s aromatic and heterocyclic groups allow it to interact with hydrophobic pockets in proteins, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenyl)(4-phenyl-2-thienyl)methanone:

    (2,4-Dichlorophenyl)(5-(methylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone: Similar structure but with a methylamino group instead of a dimethylamino group, which could affect its chemical properties and biological activity.

    (2,4-Dichlorophenyl)(5-(dimethylamino)-4-phenyl-2-thienyl)methanone: Lacks the phenoxyphenyl group, potentially altering its interaction with biological targets.

Uniqueness

The presence of both the dimethylamino and phenoxyphenyl groups in (2,4-Dichlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone makes it unique. These groups enhance its reactivity and potential for diverse applications in various fields, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2,4-dichlorophenyl)-[5-(dimethylamino)-4-(4-phenoxyphenyl)thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2NO2S/c1-28(2)25-21(15-23(31-25)24(29)20-13-10-17(26)14-22(20)27)16-8-11-19(12-9-16)30-18-6-4-3-5-7-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXXJYBITFREKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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